molecular formula C13H10Cl2N2O4S B6040236 2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide

2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide

Cat. No. B6040236
M. Wt: 361.2 g/mol
InChI Key: FXIWIRYEFMQMEJ-APSNUPSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide, also known as DHBS, is a chemical compound that has been studied for its potential use in scientific research. DHBS is a hydrazide derivative of sulfonamide and has been shown to have various biochemical and physiological effects.

Mechanism of Action

2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide has been shown to have multiple mechanisms of action. It inhibits the activity of enzymes involved in the biosynthesis of folic acid, which is essential for the growth and proliferation of cancer cells. 2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. 2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycobactin, a crucial component of the bacterial cell wall.
Biochemical and Physiological Effects:
2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of folic acid. 2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide has also been shown to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. 2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycobactin.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using standard analytical techniques. 2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide has been shown to have low toxicity, making it a promising candidate for in vivo studies. However, 2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide has some limitations for lab experiments. It is not very soluble in water, which can limit its use in some experiments. 2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide has also been shown to have poor stability in the presence of light and air, which can affect its activity and potency.

Future Directions

There are several future directions for research on 2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide. One area of research is to investigate its potential as a therapeutic agent for cancer. 2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide has been shown to have antitumor activity, and further studies are needed to determine its efficacy and safety in vivo. Another area of research is to investigate its potential as a therapeutic agent for neurodegenerative diseases. 2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Finally, 2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide has been shown to have potential as a therapeutic agent for infectious diseases, and further studies are needed to determine its efficacy and safety in vivo.

Synthesis Methods

2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide can be synthesized using a simple one-pot reaction between 2,5-dichlorobenzenesulfonyl chloride and 3,4-dihydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction takes place at room temperature and yields 2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide in a high yield.

Scientific Research Applications

2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. 2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide has been shown to have antitumor activity by inhibiting the proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2,5-dichloro-N'-(3,4-dihydroxybenzylidene)benzenesulfonohydrazide has been studied as a potential therapeutic agent for infectious diseases, including tuberculosis and malaria.

properties

IUPAC Name

2,5-dichloro-N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c14-9-2-3-10(15)13(6-9)22(20,21)17-16-7-8-1-4-11(18)12(19)5-8/h1-7,17-19H/b16-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIWIRYEFMQMEJ-APSNUPSMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N\NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.